molecular formula C20H25ClN4O2 B2868520 N-(4-chlorobenzyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1226439-58-2

N-(4-chlorobenzyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No. B2868520
CAS RN: 1226439-58-2
M. Wt: 388.9
InChI Key: IJTNVUOLQOFUKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorobenzyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a useful research compound. Its molecular formula is C20H25ClN4O2 and its molecular weight is 388.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study on the synthesis of pyrimidinone and oxazinone derivatives, including compounds structurally related to "N-(4-chlorobenzyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide," demonstrated antimicrobial activities. These compounds were synthesized using citrazinic acid as a starting material and exhibited significant antibacterial and antifungal activities comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Anticancer and Antifolate Activities

Research into 5-deaza analogues of aminopterin and folic acid, compounds with structural similarities to the subject chemical, showed significant anticancer activity. These compounds were synthesized from pyrimidine derivatives and evaluated for their effectiveness against cancer in vitro and in vivo, highlighting the potential of related compounds in cancer treatment (Su et al., 1986).

Histamine H4 Receptor Antagonism

A series of 2-aminopyrimidines, similar in structure to the query compound, were synthesized as ligands for the histamine H4 receptor. These compounds showed potential in treating inflammatory conditions and pain, demonstrating the applicability of such structures in developing new therapeutic agents (Altenbach et al., 2008).

Antiarrhythmic Activities

Compounds structurally related to "this compound" have been synthesized and evaluated for their antiarrhythmic activities. Some of these synthesized tricyclic and tetracyclic thienopyridine derivatives showed high antiarrhythmic activities, comparable with standard drugs like Procaine amide and Lidocaine, indicating the potential for cardiac applications (Abdel-Hafez et al., 2009).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN4O2/c1-14-7-9-25(10-8-14)20-23-15(2)11-19(24-20)27-13-18(26)22-12-16-3-5-17(21)6-4-16/h3-6,11,14H,7-10,12-13H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTNVUOLQOFUKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)NCC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.